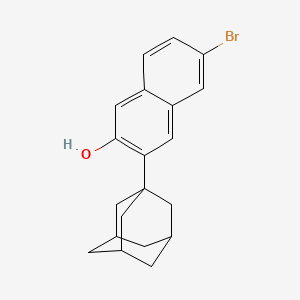
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
Cat. No. B2911193
Key on ui cas rn:
128272-29-7
M. Wt: 357.291
InChI Key: BLOOFHRWAOQRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05015758
Procedure details


In a 100 ml flask, under a nitrogen atmosphere, are placed 2 g of 1-acetoxyadamantane and 20 ml of n-heptane, and 0.5 g of concentrated sulfuric acid is introduced drop by drop. At a temperature of about 22.C, 2.3 of 6-hydroxy-2-bromonaphthalene are added slowly and the mixture is left in vigorous agitation. The solvent is eliminated by filtration and the solid residue in suspension in the water is collected. The residue is filtered and then washed until neutrality is obtained. The resulting reddish solid is washed again with hexane until a colorless filtrate is obtained. After drying in a vacuum oven for 24 hours at 30 C one obtains a raw product which is chromatographed with a silica column using an ethyl acetate and hexane mixture of 1:9 as the eluent. After evaporation of the solvents, 1.3 g of desired raw product were obtained (Melting point: 218°-224° C.).



[Compound]
Name
22.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.S(=O)(=O)(O)O.[OH:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[CH:27]=[C:26]([Br:31])[CH:25]=[CH:24]2>CCCCCCC>[C:5]12([C:30]3[CH:29]=[C:28]4[C:23]([CH:24]=[CH:25][C:26]([Br:31])=[CH:27]4)=[CH:22][C:21]=3[OH:20])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Two
[Compound]
|
Name
|
22.C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml flask, under a nitrogen atmosphere, are placed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left in vigorous agitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solvent is eliminated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid residue in suspension in the water is collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed until neutrality
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting reddish solid is washed again with hexane until a colorless filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying in a vacuum oven for 24 hours at 30 C one
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtains a raw product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed with a silica column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an ethyl acetate and hexane mixture of 1:9 as the eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvents
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C3C=CC(=CC3=C2)Br)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
